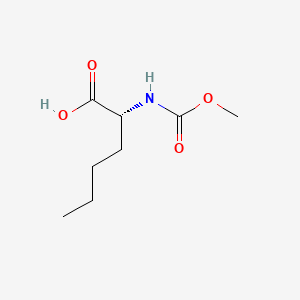
(R)-2-((Methoxycarbonyl)amino)hexanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-((Methoxycarbonyl)amino)hexanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a methoxycarbonyl group attached to the amino group of hexanoic acid
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-((Methoxycarbonyl)amino)hexanoic acid typically involves the esterification of hexanoic acid followed by the introduction of the methoxycarbonyl group. One common method involves the reaction of hexanoic acid with methanol in the presence of a strong acid catalyst to form the methyl ester. This is followed by the reaction with phosgene or a similar reagent to introduce the methoxycarbonyl group.
Industrial Production Methods: Industrial production of ®-2-((Methoxycarbonyl)amino)hexanoic acid may involve large-scale esterification processes using continuous flow reactors to ensure high yield and purity. The use of advanced purification techniques such as crystallization and chromatography is essential to obtain the desired enantiomeric purity.
Types of Reactions:
Oxidation: ®-2-((Methoxycarbonyl)amino)hexanoic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction of this compound can lead to the formation of alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxycarbonyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amino acids with different functional groups.
科学研究应用
®-2-((Methoxycarbonyl)amino)hexanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and protein synthesis.
Industry: Used in the production of biodegradable polymers and as an intermediate in the synthesis of agrochemicals.
作用机制
The mechanism of action of ®-2-((Methoxycarbonyl)amino)hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxycarbonyl group can enhance the binding affinity to these targets, leading to inhibition or activation of biological pathways. The exact pathways and molecular targets depend on the specific application and the biological system involved.
相似化合物的比较
(S)-2-((Methoxycarbonyl)amino)hexanoic acid: The enantiomer of the compound, which may have different biological activities.
2-((Methoxycarbonyl)amino)pentanoic acid: A similar compound with a shorter carbon chain.
2-((Methoxycarbonyl)amino)heptanoic acid: A similar compound with a longer carbon chain.
Uniqueness: ®-2-((Methoxycarbonyl)amino)hexanoic acid is unique due to its specific stereochemistry, which can result in distinct biological activities compared to its enantiomer or other similar compounds. The presence of the methoxycarbonyl group also imparts unique chemical properties, making it a valuable compound in various research and industrial applications.
生物活性
(R)-2-((Methoxycarbonyl)amino)hexanoic acid, also known as a derivative of lysine, is a compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that it may modulate the activity of certain enzymes involved in metabolic pathways, potentially influencing processes such as protein synthesis and cellular signaling.
Key Mechanisms:
- Enzyme Inhibition: Similar compounds have shown inhibition of enzymes like arginase, which plays a role in nitric oxide synthesis and cellular signaling pathways .
- Receptor Interaction: The compound may bind to receptors involved in inflammatory responses or metabolic regulation, leading to downstream effects on cell function.
Table 1: Summary of Biological Activities
Case Study 1: Arginase Inhibition
A study focused on the development of (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid reported significant inhibition of human arginases. The compound demonstrated an IC50 value indicating strong binding affinity, suggesting that this compound could exhibit similar properties due to structural similarities .
Case Study 2: Anti-inflammatory Effects
Research into derivatives of this compound has indicated potential anti-inflammatory effects. These compounds were shown to reduce pro-inflammatory cytokine levels in vitro, highlighting their therapeutic potential in treating conditions like arthritis or other inflammatory diseases.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound remains under investigation. Preliminary studies suggest moderate bioavailability and favorable absorption characteristics when administered orally. Toxicological assessments indicate low cytotoxicity in mammalian cell lines, supporting its safety for potential therapeutic use .
属性
IUPAC Name |
(2R)-2-(methoxycarbonylamino)hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-3-4-5-6(7(10)11)9-8(12)13-2/h6H,3-5H2,1-2H3,(H,9,12)(H,10,11)/t6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICEMSUSYBQWJHN-ZCFIWIBFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](C(=O)O)NC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














